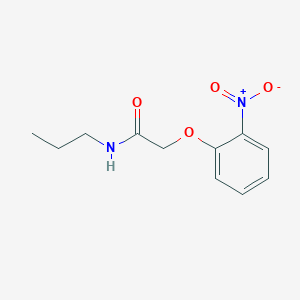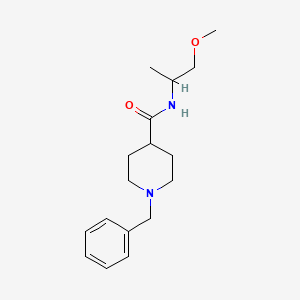![molecular formula C10H11BrClNO B7470203 N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide, also known as BPECA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the chloroacetamide family, which is known for its diverse range of applications in the fields of medicine, agriculture, and material science. BPECA has been of particular interest due to its unique chemical structure and potential for use in the development of new drugs and therapies.
作用机制
The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth. By inhibiting HDAC activity, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is thought to induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing changes in gene expression and protein activity. These effects are thought to be due to the compound's ability to inhibit the activity of HDACs and other enzymes and proteins involved in cell growth and proliferation.
实验室实验的优点和局限性
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective inhibitor of HDAC activity, making it a valuable tool for studying the role of HDACs in cancer and other diseases. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is that it is relatively expensive to synthesize and may not be readily available in large quantities.
未来方向
There are many future directions for research on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its potential applications in medicine and other fields. Some possible areas of focus include:
- Further studies on the mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its effects on gene expression and protein activity.
- Development of new therapies and drugs based on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other HDAC inhibitors.
- Investigation of the potential use of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Studies on the potential agricultural and material science applications of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other chloroacetamide compounds.
Overall, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses, but the current research suggests that it may be a valuable tool for the development of new therapies and drugs.
合成方法
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with ethylamine, followed by chlorination with thionyl chloride. This process typically yields a high-purity product that can be further purified using standard laboratory techniques. Other methods of synthesis may also be used depending on the specific application of the compound.
科学研究应用
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer treatment and drug development. Recent studies have shown that N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVVMRZOAXDWMK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)






![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)

![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)


